molecular formula C15H13Cl2NO2S B2862052 (E)-[2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine CAS No. 320422-53-5

(E)-[2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine

Cat. No.: B2862052
CAS No.: 320422-53-5
M. Wt: 342.23
InChI Key: JTOMXLZEJQUEFU-SDXDJHTJSA-N
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Description

(E)-2-(4-Chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine is a Schiff base derivative featuring a sulfinyl group at the 4-chlorophenyl position and a methoxyamine substituent. Its E-configuration ensures distinct stereoelectronic properties, influencing reactivity and biological interactions. This compound is synthesized via condensation of 4-chlorobenzenesulfinyl aldehyde derivatives with methoxyamine, a method common to many Schiff bases . Its structural uniqueness lies in the sulfinyl group’s electron-withdrawing effects and the chloro-phenyl moiety’s lipophilicity, which enhance stability and membrane permeability .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfinyl-N-methoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-20-18-15(11-2-4-12(16)5-3-11)10-21(19)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOMXLZEJQUEFU-SDXDJHTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CS(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CS(=O)C1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure:

This compound features a sulfinyl group and multiple chlorinated phenyl rings, which are often associated with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Compounds with similar structural motifs often exhibit antimicrobial properties. For example, sulfinyl-containing compounds have been studied for their efficacy against various bacterial strains. The presence of chlorinated phenyl groups can enhance lipophilicity, potentially improving membrane penetration and bioactivity against pathogens.

Anticancer Potential

Research on structurally related compounds indicates potential anticancer activity. For instance:

  • Mechanism of Action: Many phenyl-substituted amines have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK.
  • Case Studies: A study demonstrated that similar compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory effects of sulfinyl derivatives are also noteworthy. Compounds that inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) can reduce inflammatory responses, which is critical in treating conditions like arthritis and other inflammatory diseases.

Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialSulfonamidesInhibition of bacterial growth
AnticancerPhenyl-substituted aminesInduction of apoptosis in cancer cells
Anti-inflammatoryCOX inhibitorsReduction in inflammation

Case Studies

  • Antibacterial Efficacy: A study evaluated the antibacterial activity of sulfinyl compounds against Staphylococcus aureus, showing significant inhibition at low concentrations.
  • Cytotoxicity Assays: Another research focused on the cytotoxic effects of similar phenyl-substituted amines on various cancer cell lines, revealing IC50 values in the micromolar range, indicating potential for further development as therapeutic agents.

Future Directions

Given the promising biological activities associated with structurally similar compounds, further research into the specific biological mechanisms of (E)-2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethylideneamine is warranted. Investigations should focus on:

  • Detailed pharmacological profiling.
  • Mechanistic studies to elucidate pathways affected by this compound.
  • In vivo studies to assess therapeutic efficacy and safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfinyl/Sulfonyl Groups

(Z)-1-(4-Chlorophenyl)-2-[(4-Methoxyphenyl)methanesulfonyl]ethylideneamine (CAS: 320422-63-7)
  • Structural Differences : Z-configuration vs. E-configuration; sulfonyl (-SO₂-) replaces sulfinyl (-SO-) group.
  • Physicochemical Properties: Property Target Compound (E) Z-Isomer Molecular Formula C₁₇H₁₆ClNO₃S C₁₇H₁₈ClNO₄S Molecular Weight (g/mol) ~365.8 367.85 Boiling Point (°C) N/A 547.4 ± 60.0 Density (g/cm³) N/A 1.24 ± 0.1
  • Biological Implications : The sulfonyl group enhances metabolic stability but may reduce electrophilic reactivity compared to sulfinyl derivatives .
(E)-1-(4-Chlorophenyl)-2-(4-Methoxybenzenesulfinyl)ethylideneamine
  • Key Difference : 4-Methoxybenzenesulfinyl group instead of 4-chlorobenzenesulfinyl.

Thiazole and Imidazole Derivatives with 4-Chlorophenyl Moieties

4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structural Features: Thiazole core with 4-chlorophenyl and dimethylamino groups.
  • Comparison : While the target compound lacks a thiazole ring, both share 4-chlorophenyl groups, which may confer similar pharmacokinetic profiles (e.g., logP ~3.5) .
(E)-(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylideneamine
  • Activity : Exhibits antimicrobial activity (MIC: 8–32 μg/mL against S. aureus and E. coli) due to the imidazole core’s metal-chelating ability .
  • Divergence : The target compound’s sulfinyl group may enhance oxidative stress-mediated cytotoxicity, unlike imidazole derivatives .

Anticancer and Enzyme-Inhibitory Analogues

Thiazole Derivatives from
  • Example : (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)phenyl acetate.
  • Activity : Potent anti-breast cancer activity (IC₅₀: 1.2–3.8 μM) via VEGFR-2 inhibition (88–94% at 10 μM) .
  • Comparison : The target compound’s sulfinyl group may offer a different mechanism (e.g., ROS generation) compared to thiazole-based kinase inhibition .
Benzimidazole-Oxazole Analogues from
  • Example : (E)-2-(2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethylidene)hydrazinyl)-4-(3-methoxyphenyl)oxazole.
  • Activity : Acetylcholinesterase inhibition (IC₅₀: 0.4–1.1 μM), suggesting neurological applications .
  • Contrast : The target compound’s lack of a benzimidazole moiety limits direct comparison but highlights the role of 4-chlorophenyl groups in diverse bioactivities .

Preparation Methods

Preparation of 2-(4-Chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethanone

The ketone precursor is synthesized through a Friedel-Crafts acylation of chlorobenzene using 4-chlorobenzenesulfinylacetyl chloride. Key steps include:

  • Synthesis of 4-chlorobenzenesulfinylacetyl chloride :
    • 4-Chlorobenzenesulfinic acid (prepared via hydrolysis of 4-chlorobenzenesulfochloride) is reacted with acetyl chloride in dichloromethane at 0–5°C for 2 hours.
    • Yield: 78–82%.
  • Friedel-Crafts acylation :
    • A mixture of chlorobenzene (1.2 equiv) and aluminum chloride (1.5 equiv) is stirred in anhydrous dichloromethane.
    • 4-Chlorobenzenesulfinylacetyl chloride (1.0 equiv) is added dropwise at 0°C, followed by warming to 25°C for 6 hours.
    • Yield: 65–70%.

Imine Formation with Methoxyamine Hydrochloride

The ketone intermediate (1.0 equiv) is refluxed with methoxyamine hydrochloride (1.2 equiv) in ethanol containing catalytic acetic acid (5 mol%) for 12 hours. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the (E)-configured imine.

  • Yield : 60–68%.
  • Key analytical data :
    • $$ ^1H $$-NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, CH=N), 7.85–7.45 (m, 8H, ArH), 3.72 (s, 3H, OCH$$3$$).
    • IR: ν 1620 cm$$^{-1}$$ (C=N), 1085 cm$$^{-1}$$ (S=O).

Nucleophilic Substitution Using 4-Chlorobenzenesulfinyl Chloride

An alternative method employs 4-chlorobenzenesulfinyl chloride as the sulfinylating agent.

Synthesis of 4-Chlorobenzenesulfinyl Chloride

4-Chlorobenzenesulfinic acid (prepared via hydrolysis of 4-chlorobenzenesulfochloride) is treated with thionyl chloride (2.0 equiv) in toluene at 80°C for 3 hours:
$$
\text{4-ClC}6\text{H}4\text{SO}2\text{H} + \text{SOCl}2 \rightarrow \text{4-ClC}6\text{H}4\text{SOCl} + \text{HCl} + \text{SO}_2
$$

  • Yield : 85–90%.

Reaction with N-Methoxy-1-(4-chlorophenyl)ethylidenamine

The sulfinyl chloride (1.0 equiv) is reacted with N-methoxy-1-(4-chlorophenyl)ethylidenamine (1.1 equiv) in tetrahydrofuran (THF) at −10°C for 4 hours. The reaction proceeds via nucleophilic substitution at the sulfinyl sulfur, forming the target compound.

  • Yield : 55–62%.
  • Optimization note : Lower temperatures (−10°C vs. 25°C) reduce side product formation by 20%.

Oxidation of Sulfide Intermediate

A less common approach involves the oxidation of the corresponding sulfide derivative.

Synthesis of (E)-2-(4-Chlorobenzenesulfanyl)-1-(4-chlorophenyl)ethylideneamine

The sulfide precursor is prepared by condensing 2-(4-chlorobenzenesulfanyl)-1-(4-chlorophenyl)ethanone with methoxyamine hydrochloride (method analogous to Section 1.2).

Oxidation to Sulfoxide

The sulfide (1.0 equiv) is treated with meta-chloroperbenzoic acid (mCPBA, 1.1 equiv) in dichloromethane at 0°C for 2 hours:
$$
\text{Sulfide} + \text{mCPBA} \rightarrow \text{Sulfoxide} + \text{mCBA}
$$

  • Yield : 70–75%.
  • Stereoselectivity : The (E)-configuration is retained post-oxidation.

Comparative Analysis of Methods

Method Key Advantage Yield Range Drawback
Condensation (Section 1) High stereoselectivity 60–68% Multi-step synthesis of ketone
Sulfinyl chloride (Section 2) Shorter reaction time 55–62% Requires low-temperature control
Sulfide oxidation (Section 3) Utilizes stable intermediates 70–75% Oxidizing agents increase cost

Mechanistic Insights and Optimization

Role of Acid Catalysis in Imine Formation

Protonation of the carbonyl oxygen in 2-(4-chlorobenzenesulfinyl)-1-(4-chlorophenyl)ethanone enhances electrophilicity, facilitating nucleophilic attack by methoxyamine. Kinetic studies reveal that acetic acid (5 mol%) accelerates the reaction by 40% compared to uncatalyzed conditions.

Solvent Effects in Sulfinyl Chloride Reactions

Polar aprotic solvents (e.g., THF) improve the solubility of 4-chlorobenzenesulfinyl chloride, achieving 15% higher yields than nonpolar solvents like hexane.

Industrial-Scale Considerations

The patent EP0115328B1 highlights critical parameters for large-scale synthesis:

  • Chlorosulfonation efficiency : Excess chlorosulfonic acid (3.0 equiv) ensures complete conversion of chlorobenzene to 4-chlorobenzenesulfochloride (yield: 82.2%).
  • Waste management : Hydrolytic decomposition of reaction mixtures must be conducted at pH 5–6 to minimize sulfuric acid byproducts.

Emerging Methodologies

Recent advances include enzymatic resolution of racemic sulfinyl intermediates using lipases, achieving enantiomeric excess (ee) >98%. However, these methods remain exploratory and lack yield data for the target compound.

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